N-(5-amino-1,2,4-thiadiazol-3-yl)-4-methoxybenzamide
Description
N-(5-amino-1,2,4-thiadiazol-3-yl)-4-methoxybenzamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an amino group at position 5, linked via an amide bond to a 4-methoxybenzoyl moiety. This structure combines a sulfur- and nitrogen-containing heterocycle with a methoxy-substituted aromatic system, which may enhance solubility and hydrogen-bonding capacity.
Properties
CAS No. |
327060-03-7 |
|---|---|
Molecular Formula |
C10H10N4O2S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
N-(5-amino-1,2,4-thiadiazol-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C10H10N4O2S/c1-16-7-4-2-6(3-5-7)8(15)12-10-13-9(11)17-14-10/h2-5H,1H3,(H3,11,12,13,14,15) |
InChI Key |
HPQBIBFAUXMTOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NSC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-1,2,4-thiadiazol-3-yl)-4-methoxybenzamide typically involves the reaction of 5-amino-1,2,4-thiadiazole-3-carboxylic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-1,2,4-thiadiazol-3-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of bacterial infections, fungal infections, and certain types of cancer.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-amino-1,2,4-thiadiazol-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death. The exact molecular targets and pathways involved can vary depending on the specific application and the type of organism or cell being studied.
Comparison with Similar Compounds
Thiadiazole Derivatives
Thiadiazole-based compounds share the 1,2,4-thiadiazole core but differ in substituents, impacting their physicochemical and biological properties.
Key Findings :
- The 4-methoxybenzamide moiety introduces electron-donating effects, contrasting with unsubstituted benzamide in analogues, which could modulate electronic properties and bioavailability.
Thiazole Derivatives
Thiazole-containing analogues, such as N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, differ in ring structure and substitution patterns.
Key Findings :
- Thiazole derivatives (e.g., nitazoxanide analogues) often target anaerobic metabolism via PFOR inhibition, whereas thiadiazoles may engage different biological pathways due to altered electronic profiles .
- The chloro substituent in thiazole derivatives enhances electrophilicity, while the amino group in the target compound could foster nucleophilic interactions.
Triazole Derivatives
Triazole-based compounds, such as C592-1940, exhibit structural diversity in linker groups and substituents.
Key Findings :
- Triazole derivatives often feature extended sulfanyl or carbamoyl linkers, increasing molecular weight and complexity compared to the target compound’s straightforward amide linkage .
- The 4-methoxybenzamide group in the target compound offers a balance between hydrophobicity and polarity, unlike the fluorinated aromatic systems in triazole analogues.
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